1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic molecule. Its unique structure integrates multiple functional groups, including a tetrazole ring, a piperazine ring, a chloro-phenyl group, and an indole moiety, making it a subject of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazole Ring Formation: : The synthesis often begins with the formation of the 1H-tetrazole ring, which can be achieved through the reaction of sodium azide with 4-chlorobenzonitrile.
Piperazine Introduction: : The piperazine ring is introduced by reacting the tetrazole intermediate with bis(2-chloroethyl)amine, leading to the formation of a bis-chloro intermediate.
Coupling with Indole Moiety: : The indole moiety is then attached through a coupling reaction between the bis-chloro intermediate and indole-3-acetaldehyde, typically under acidic conditions.
Industrial Production Methods
Large-scale production involves optimizing the reaction conditions to ensure high yield and purity. Industrial synthesis may include:
Continuous flow reactors to manage exothermic reactions
Catalysis to improve efficiency
Purification steps, such as recrystallization or chromatography, to isolate the final product
Chemical Reactions Analysis
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione undergoes several types of chemical reactions:
Oxidation
Common Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: : Usually carried out in acidic or basic medium
Products: : Formation of oxidized derivatives, which may include ketones and carboxylic acids
Reduction
Common Reagents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: : Conducted under anhydrous conditions
Products: : Reduced compounds such as alcohols and amines
Substitution
Common Reagents: : Halogenating agents, nucleophiles like thiols or amines
Conditions: : Often require catalysts or heat
Products: : Formation of substituted derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as a building block in the synthesis of complex organic molecules
Catalysis: : Acts as a ligand in catalytic cycles
Biology
Enzyme Inhibition: : Potential inhibitor of various enzymes, influencing metabolic pathways
Drug Design: : Basis for developing pharmaceuticals targeting specific receptors
Medicine
Therapeutic Agents: : Investigated for anti-inflammatory, anti-cancer, and anti-microbial properties
Industry
Material Science: : Utilized in the development of polymers and coatings
Mechanism of Action
The compound’s mechanism of action involves multiple pathways:
Binding to Receptors: : Interacts with specific receptors in biological systems, potentially inhibiting enzyme activity
Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and metabolic regulation
Comparison with Similar Compounds
Unique Features
Functional Groups: : The combination of tetrazole, piperazine, and indole is relatively unique
Structural Diversity: : Offers versatility in modification for different applications
Similar Compounds
1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanone: : Lacks the tetrazole and piperazine rings, resulting in different chemical properties
N-(4-chlorophenyl)-N’-ethylpiperazine-1-carbothioamide: : Similar piperazine ring but differs in other functional groups
This comprehensive overview highlights the multifaceted nature of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, emphasizing its synthesis, reactions, applications, and uniqueness compared to similar compounds. What's your biggest takeaway?
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c23-15-5-7-16(8-6-15)30-20(25-26-27-30)14-28-9-11-29(12-10-28)22(32)21(31)18-13-24-19-4-2-1-3-17(18)19/h1-8,13,24H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBMCDRZRKNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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